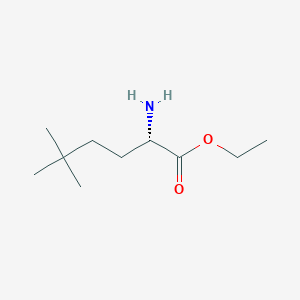

(S)-Ethyl 2-amino-5,5-dimethylhexanoate

Description

(S)-Ethyl 2-amino-5,5-dimethylhexanoate is a chiral ethyl ester derivative featuring a primary amine group at the second carbon and two methyl branches at the fifth carbon of the hexanoate backbone.

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-5,5-dimethylhexanoate |

InChI |

InChI=1S/C10H21NO2/c1-5-13-9(12)8(11)6-7-10(2,3)4/h8H,5-7,11H2,1-4H3/t8-/m0/s1 |

InChI Key |

VEQMQWAIJIYCFK-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CCC(C)(C)C)N |

Canonical SMILES |

CCOC(=O)C(CCC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ethyl 2-amino-5,5-dimethylhexanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-2-amino-5,5-dimethylhexanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

(S)-2-amino-5,5-dimethylhexanoic acid+ethanolH2SO4(S)-Ethyl 2-amino-5,5-dimethylhexanoate+water

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction.

Chemical Reactions Analysis

Types of Reactions: (S)-Ethyl 2-amino-5,5-dimethylhexanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

(S)-Ethyl 2-amino-5,5-dimethylhexanoate finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-amino-5,5-dimethylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Methyl 2-amino-5,5-dimethylhexanoate

- Molecular Formula: C₉H₁₉NO₂ (identical to the target compound)

- Molecular Weight : 173.26 g/mol

- CAS : 142886-14-4

- Key Differences: Ester Group: Methyl ester vs. ethyl ester in the target compound. Reactivity: Methyl esters generally hydrolyze slower than ethyl esters under basic conditions due to reduced steric hindrance .

tert-Butyl 2-amino-5,5-dimethylhexanoate

2-Amino-5,5-dimethylhexanoic Acid Hydrochloride

- Molecular Formula: C₈H₁₇NO₂·HCl

- Molecular Weight : 209.69 g/mol (free acid: 173.26 g/mol)

- CAS : 1803567-41-0

- Key Differences: Functional Group: Carboxylic acid (ionized as hydrochloride salt) vs. ethyl ester. Solubility: Higher water solubility due to ionic character, making it suitable for intravenous formulations. Bioavailability: The ester form (target compound) may act as a prodrug, hydrolyzing in vivo to the active acid form .

Ethyl 2-(Aminomethyl)hexanoate

Ethyl 3-hydroxy-3,5-dimethylhexanoate

- Molecular Formula : C₁₀H₁₈O₃

- Molecular Weight : 188.26 g/mol

- CAS : 25409-20-5

- Key Differences: Functional Group: Hydroxyl vs. amino group at the third carbon. Hydrogen Bonding: The hydroxyl group participates in stronger hydrogen bonding, affecting solubility and crystallinity.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| (S)-Ethyl 2-amino-5,5-dimethylhexanoate | C₉H₁₉NO₂ | 173.26 | N/A | Chiral ethyl ester, dimethyl branches |

| Methyl 2-amino-5,5-dimethylhexanoate | C₉H₁₉NO₂ | 173.26 | 142886-14-4 | Methyl ester analog |

| 2-Amino-5,5-dimethylhexanoic acid HCl | C₈H₁₇NO₂·HCl | 209.69 | 1803567-41-0 | Hydrochloride salt, carboxylic acid |

| tert-Butyl 2-amino-5,5-dimethylhexanoate | C₁₁H₂₃NO₂ | 201.31 | 1543649-61-1 | Bulky tert-butyl ester |

Q & A

Basic Research Questions

Q. What are the key challenges in optimizing the synthesis of (S)-ethyl 2-amino-5,5-dimethylhexanoate, and how can they be addressed methodologically?

- Answer: Synthesis optimization requires addressing stereoselectivity and yield. For example, enantioselective methods such as asymmetric catalysis or chiral auxiliaries can enhance the (S)-configuration purity . Monitoring reaction intermediates via thin-layer chromatography (TLC) or HPLC coupled with mass spectrometry (MS) ensures progress tracking. Evidence from related esters (e.g., ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate) suggests one-pot synthesis strategies may reduce side reactions .

| Parameter | Typical Range | Analytical Tool |

|---|---|---|

| Reaction Yield | 50–75% | Gravimetric Analysis |

| Enantiomeric Excess | >90% | Chiral HPLC |

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer: Multimodal spectroscopic analysis is critical:

- 1H/13C NMR : Confirm backbone structure (e.g., δ ~1.0 ppm for dimethyl groups, δ ~4.1 ppm for ethyl ester) .

- IR Spectroscopy : Identify amine (N-H stretch ~3300 cm⁻¹) and ester (C=O ~1730 cm⁻¹) functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 [M+H]+) validate molecular weight .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Answer: Column chromatography using silica gel with gradient elution (hexane:ethyl acetate) resolves polar impurities. Recrystallization in ethanol/water mixtures improves crystallinity, while centrifugal partition chromatography (CPC) may enhance enantiomeric separation .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity in this compound, and what analytical methods detect trace impurities?

- Answer: Chiral stationary phase HPLC (e.g., Chiralpak® AD-H column) with UV detection at 254 nm quantifies enantiomeric excess (>99% target). Circular dichroism (CD) spectroscopy provides complementary stereochemical validation . For trace impurities (e.g., diastereomers), high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., NOESY) identifies structural anomalies .

Q. What experimental designs are suitable for studying the biological activity of this compound in antiprotozoal assays?

- Answer: Follow protocols from analogous compounds (e.g., 2-(2-amino-5-nitrobenzimidazolyl)-N-arylacetamides):

- In vitro assays : Dose-response curves against Plasmodium falciparum with IC50 calculations .

- Control groups : Include reference drugs (e.g., chloroquine) and solvent-only controls.

- Data normalization : Use SYBR Green fluorescence for parasite load quantification .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzyme active sites) .

| Computational Parameter | Application |

|---|---|

| HOMO Energy | Reactivity toward electrophiles |

| Gibbs Free Energy (ΔG) | Reaction feasibility |

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

- Answer: Apply iterative validation:

Cross-reference experimental NMR with simulated spectra (e.g., ACD/Labs or ChemDraw).

Variable-temperature NMR (VT-NMR) identifies dynamic effects (e.g., rotamers) causing peak splitting .

Consult crystallographic data (e.g., X-ray structures of analogous esters) to confirm bond lengths and angles .

Methodological Best Practices

- Data Presentation : Raw spectral data should be appended, while processed data (e.g., integrals, coupling constants) are included in the main text. Use tables to summarize key findings (see examples above) .

- Error Analysis : Quantify uncertainties (e.g., ±0.01 ppm for NMR shifts) and discuss instrumental limitations (e.g., MS resolution) .

- Ethical Reporting : Disclose synthetic yields reproducibly (±SD from triplicate trials) and avoid overinterpreting minor spectral artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.